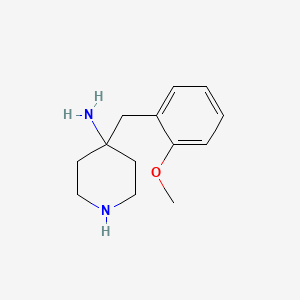

4-(2-Methoxybenzyl)piperidin-4-amine

Descripción

4-(2-Methoxybenzyl)piperidin-4-amine is a piperidine derivative featuring a 2-methoxybenzyl substituent at the 4-position of the piperidine ring. This compound (CAS: 1779125-47-1) has a molecular weight of 220.32 g/mol and is structurally characterized by its secondary amine group and aromatic methoxy moiety . Its synthesis typically involves reductive amination or coupling reactions, as evidenced by methods used for analogous compounds .

Propiedades

IUPAC Name |

4-[(2-methoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-5-3-2-4-11(12)10-13(14)6-8-15-9-7-13/h2-5,15H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCLKFZJSKIHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CCNCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzyl)piperidin-4-amine typically involves the reaction of piperidine with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxybenzyl)piperidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxybenzyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Drug Development

4-(2-Methoxybenzyl)piperidin-4-amine has been evaluated for its potential as a therapeutic agent in several disease models:

- Neurodegenerative Diseases : Research indicates that compounds with piperidine moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative conditions like Alzheimer's disease. The introduction of the methoxybenzyl group may enhance brain penetration and bioavailability, making it suitable for further development as a dual inhibitor of these enzymes .

- Cancer Therapy : Preliminary studies suggest that this compound may act as an inhibitor of specific protein interactions crucial in oncogenesis. For instance, structural analogs have shown potential in disrupting interactions involved in leukemia development. Its ability to moderate kinase activity points to possible applications in targeted cancer therapies.

Pharmacological Activities

The synthesized compound exhibits various biological activities:

| Biological Activity | Mechanism |

|---|---|

| Kinase Inhibition | Modulates signaling pathways crucial for cell proliferation |

| Antioxidant Properties | Protects cells from oxidative stress |

| Metal Chelation | Interacts with metal ions, potentially reducing their harmful effects |

These activities highlight its potential as a multi-target therapeutic agent.

Interaction Studies

Understanding the pharmacodynamics of 4-(2-Methoxybenzyl)piperidin-4-amine is essential for elucidating its therapeutic potential. Interaction studies have demonstrated that the compound can engage with various biological targets, which is critical for drug design and optimization.

In Vitro Studies

In vitro assays have shown that 4-(2-Methoxybenzyl)piperidin-4-amine exhibits moderate inhibition of kinases, which are pivotal in cell signaling:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-Methoxybenzyl)piperidin-4-amine | Piperidine core with methoxybenzyl substitution | Moderate kinase inhibition; potential anti-cancer activity |

| 1-(6-Phenoxypyrimidin-4-yl)piperidin-4-carboxamide | Lacks methoxybenzyl group | Moderate kinase inhibition |

The presence of the methoxy group appears to enhance selectivity for certain biological targets while potentially reducing off-target effects compared to simpler analogs.

Case Studies

Several studies illustrate the compound's efficacy in specific applications:

- Alzheimer's Disease Models : A study demonstrated that derivatives incorporating piperidine structures showed improved binding affinity to AChE and BuChE, leading to enhanced cognitive function in animal models .

- Cancer Cell Lines : In vitro evaluations using HeLa cells indicated that modifications to the piperidine structure could significantly alter the compound's efficacy against cancer cell proliferation, suggesting a pathway for further development .

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly by interacting with receptors in the central nervous system. This interaction can lead to changes in neurotransmitter release and uptake, thereby affecting various physiological processes .

Comparación Con Compuestos Similares

Key Observations :

- The methoxy group in 4-(2-Methoxybenzyl)piperidin-4-amine contributes to a less polar structure compared to chlorinated analogs (e.g., 4-(4-Chlorobenzyl) derivatives), as evidenced by lower retention times in LC-MS for methoxy-containing compounds .

Pharmacological Activity

Target Selectivity

- 4-(2-Methoxybenzyl)piperidin-4-amine analogs: Compound 9 (with pyrrolopyrimidine) shows selectivity for kinase targets like AKT1 and ROCK2, with IC₅₀ values in the nanomolar range .

- Chlorinated Derivatives : 4-(4-Chlorobenzyl)piperidin-4-amine hydrochloride exhibits activity against Kv1.5 potassium channels, suggesting utility in cardiac arrhythmia research .

- DDO-02007 : Demonstrates potent Kv1.5 inhibition (IC₅₀ = 45 nM), highlighting the influence of benzo[d]oxazole substituents on ion channel modulation .

Anticancer Potential

Actividad Biológica

4-(2-Methoxybenzyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(2-Methoxybenzyl)piperidin-4-amine

- Molecular Formula : C13H19N2O

- Molecular Weight : 219.31 g/mol

The biological activity of 4-(2-Methoxybenzyl)piperidin-4-amine is primarily attributed to its ability to modulate neurotransmitter systems and inhibit inflammatory mediators. The compound acts as a ligand for various receptors, influencing signaling pathways critical for numerous physiological processes.

1. Anti-inflammatory Activity

Research indicates that 4-(2-Methoxybenzyl)piperidin-4-amine exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in vitro. This suggests potential applications in treating inflammatory diseases where cytokine release plays a critical role.

2. Neuroprotective Effects

The compound's structure allows it to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. In studies, derivatives of piperidine compounds have demonstrated the ability to inhibit these enzymes, thereby potentially enhancing cognitive function and providing neuroprotection .

3. Antifungal Activity

In a recent study, derivatives of piperidine compounds were evaluated for antifungal activity against clinically relevant strains such as Candida and Aspergillus. While specific data on 4-(2-Methoxybenzyl)piperidin-4-amine is limited, related compounds have shown promising antifungal properties, indicating that this compound may also possess similar activity .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

A study conducted by Liu et al. (2023) evaluated the neuroprotective effects of several piperidine derivatives, including those structurally similar to 4-(2-Methoxybenzyl)piperidin-4-amine. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival in models of neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.